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L-Proline, L-arginylglycyl- - 76046-40-7

L-Proline, L-arginylglycyl-

Catalog Number: EVT-14567276
CAS Number: 76046-40-7
Molecular Formula: C13H24N6O4
Molecular Weight: 328.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Proline, L-arginylglycyl- is a compound that combines L-proline with L-arginylglycyl, forming a peptide that falls under the category of amino acids and their derivatives. This compound is significant in various biological processes and exhibits potential therapeutic applications. It is classified as a carboxylic acid derivative and is part of the broader class of organic compounds known as proline and derivatives.

Source

L-Proline, L-arginylglycyl- can be synthesized through various chemical methods, including solid-phase peptide synthesis. It is also derived from natural sources, such as proteins found in animal tissues and certain plants.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
  • Direct Parent: Proline and derivatives
Synthesis Analysis

Methods

The synthesis of L-Proline, L-arginylglycyl- can be achieved through several methods:

  1. Solid-phase peptide synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for the efficient assembly of peptides with high purity.
  2. Liquid-phase synthesis: This involves coupling amino acids in solution, which may be less efficient than solid-phase methods but allows for more complex reactions.
  3. Enzymatic synthesis: Enzymes can be utilized to facilitate the formation of peptide bonds under mild conditions, offering an alternative to traditional chemical synthesis.

Technical Details

The synthesis typically requires protecting groups for the amino and carboxyl functionalities to prevent undesired reactions during the coupling process. Common protecting groups include Fmoc (Fluorenylmethyloxycarbonyl) for amines and t-Boc (t-butyloxycarbonyl) for carboxylic acids.

Molecular Structure Analysis

Structure

L-Proline, L-arginylglycyl- has a molecular formula of C22H37N9O10C_{22}H_{37}N_{9}O_{10} with a molecular weight of approximately 587.58 g/mol. The structure consists of a proline unit linked to an arginylglycyl sequence, which contributes to its unique properties.

Data

The compound's structural features include:

Chemical Reactions Analysis

Reactions

L-Proline, L-arginylglycyl- can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Peptide bonds can be cleaved by hydrolysis under acidic or basic conditions.
  2. Transpeptidation: This reaction involves the transfer of an amino acid from one peptide to another, facilitated by enzymes.
  3. Redox reactions: The presence of specific side chains allows for oxidation-reduction reactions that can modify the peptide's properties.

Technical Details

The stability of L-Proline, L-arginylglycyl- in physiological conditions is influenced by factors such as pH and temperature, which can affect its reactivity and interactions with other biomolecules.

Mechanism of Action

Process

The mechanism by which L-Proline, L-arginylglycyl- exerts its biological effects involves several pathways:

  1. Cell signaling: The compound may interact with integrins or other cell surface receptors, influencing cellular adhesion and migration.
  2. Regulation of metabolic pathways: It may play a role in metabolic processes related to nitrogen metabolism and cellular energy production.

Data

Research indicates that peptides containing proline residues often exhibit unique conformational properties that enhance their biological activity, making them effective in signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo hydrolysis or react with other amino acids under specific conditions.

Relevant Data or Analyses

Studies have shown that modifications to the proline residue can significantly affect the compound's stability and biological activity, making it a subject of interest in drug design.

Applications

L-Proline, L-arginylglycyl- has several scientific uses:

  1. Pharmaceuticals: Investigated for its potential role in drug formulations targeting integrin-mediated processes.
  2. Biotechnology: Used as a component in culture media for cell growth due to its role in protein synthesis.
  3. Research tools: Employed in studies related to cell adhesion, migration, and signaling pathways involving integrins.
Biosynthesis and Enzymatic Regulation of L-Proline-Containing Peptides

Proline Metabolic Pathways in Eukaryotic Systems

L-Proline biosynthesis in eukaryotic systems occurs through two principal pathways: the glutamate pathway (dominant under stress conditions) and the ornithine pathway (significant in specific tissues). The glutamate pathway initiates with the ATP- and NADPH-dependent conversion of L-glutamate to glutamate-γ-semialdehyde (GSAL) catalyzed by ∆¹-pyrroline-5-carboxylate synthetase (P5CS). GSAL spontaneously cyclizes to ∆¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline by pyrroline-5-carboxylate reductase (PYCR) using NAD(P)H as a cofactor [1] [7].

The ornithine pathway utilizes L-ornithine (derived from arginine metabolism) as a precursor. Ornithine-δ-aminotransferase (OAT) transaminates ornithine to produce GSAL/P5C, which converges into the proline synthesis pathway via PYCR catalysis. Compartmentalization is critical:

  • Mitochondria: House P5CS and PYCR1/2 enzymes for primary biosynthesis [1] [9].
  • Cytosol: Contains PYCR3 and facilitates ornithine-derived proline synthesis [1].

Table 1: Enzymes in Eukaryotic Proline Biosynthesis

EnzymeGeneLocalizationCofactorFunction
P5CSALDH18A1MitochondriaATP, NADPHConverts glutamate to P5C
PYCR1PYCR1MitochondriaNADHReduces P5C to proline
PYCR2PYCR2MitochondriaNADHReduces P5C to proline
PYCR3 (PYCRL)PYCR3CytosolNADPHOrnithine-specific P5C reduction
OATOATMitochondriaPyridoxal-PConverts ornithine to GSAL/P5C

Proline catabolism reverses this process via proline dehydrogenase (PRODH) oxidizing proline back to P5C in mitochondria, followed by P5C dehydrogenase (P5CDH) converting P5C to glutamate [1] [9]. This cycle positions proline as a key metabolic buffer regulating redox balance (NADP+/NADPH) and energy homeostasis during stress [7] [9].

Arginine-to-Proline Conversion Mechanisms in Peptide Synthesis

The interconversion between arginine and proline is enzymatically bridged via ornithine. L-Arginine is hydrolyzed to ornithine and urea by arginase, or alternatively, decarboxylated to agmatine in polyamine biosynthesis [6] [9]. Ornithine then undergoes transamination via OAT to generate GSAL/P5C—the immediate precursor for proline synthesis [1] [7].

This metabolic intersection is pivotal for synthesizing proline-rich peptides (e.g., RGD motifs). Key mechanisms include:

  • Substrate Channeling: Mitochondrial colocalization of arginase, OAT, and PYCR enables efficient flux from arginine to proline [6] [9].
  • Transcriptional Coordination: Stress-inducible transcription factors (e.g., ATF4) upregulate P5CS, PYCR, and OAT genes simultaneously, synchronizing arginine catabolism with proline anabolism [9].
  • Epigenetic Regulation: Proline availability influences collagen and proline-rich antimicrobial peptide (PrAMP) synthesis. For example, hydroxyproline residues in collagen require proline hydroxylation post-translationally [9].

Table 2: Enzymes Linking Arginine and Proline Metabolism

EnzymeReactionProductRole in Peptide Synthesis
ArginaseArginine → Ornithine + UreaOrnithineInitiates arginine catabolism
Ornithine δ-aminotransferase (OAT)Ornithine + α-KG → GSAL + GlutamateGSAL/P5CBridges arginine to proline pathways
PYCRP5C + NAD(P)H → Proline + NAD(P)+ProlineGenerates proline for incorporation into peptides
Prolyl HydroxylaseProline + O₂ → HydroxyprolineHydroxyprolineModifies collagen peptides

In RGD tripeptides (e.g., Arginylglycylaspartic acid), proline is not directly incorporated. However, the arginine→proline pathway ensures balanced intracellular pools of both amino acids, facilitating de novo synthesis of proline-rich motifs in larger peptides (e.g., collagen’s Gly-Pro-Hyp repeats) [4] [9].

Role of Pyrroline-5-Carboxylate Reductase (PYCR) in Tripeptide Assembly

PYCR catalyzes the terminal step in proline biosynthesis—the NAD(P)H-dependent reduction of P5C to proline. Humans express three isoforms:

  • PYCR1/PYCR2: Mitochondrial, NADH-preferring, form functional decamers [1].
  • PYCR3: Cytosolic, NADPH-dependent, specific to ornithine-derived P5C [1].

Structural studies reveal PYCR1 forms a decameric complex (pentamer of dimers) with each monomer containing an N-terminal Rossmann-fold domain for NADH binding and a C-terminal dimerization domain. The P5C substrate binds at dimer interfaces, positioning its ring parallel to NADH’s nicotinamide for hydride transfer [1].

PYCR’s role in tripeptide assembly operates via:

  • Proline Supply: Sustains proline reservoirs for ribosomal synthesis of proline-containing tripeptides (e.g., RGD) [1] [9].
  • Redox Coupling: PYCR consumes NADPH, linking proline synthesis to pentose phosphate pathway activity and antioxidant defense. This is critical in cancer cells where PYCR1 overexpression supports proliferation by maintaining redox balance [1].
  • Metabolic Channeling: Mitochondrial PYCR1/2 directly provision proline for mitochondrial peptide synthesis (e.g., antimicrobial peptides like bactenecin) [9].

Fig. 1: PYCR1 Mechanism in Proline Synthesis for Peptide Assembly

[P5C Substrate] + [NADH]  |  v  PYCR1 Decamer (Mitochondria)  |  v  [L-Proline] → Incorporated into:  - Collagen repeats (Gly-Pro-Hyp)  - RGD motifs (Arg-Gly-Asp)  - Antimicrobial peptides (e.g., PR-39)  

Notably, PYCR knockdown disrupts extracellular matrix (ECM) deposition due to impaired collagen maturation, confirming its role in proline-rich peptide production [1] [9]. In RGD-containing peptides, while proline is not part of the core Arg-Gly-Asp sequence, PYCR supports overall peptide biosynthesis by maintaining cellular proline homeostasis, essential for:

  • Folding Stability: Proline residues adjacent to RGD motifs (e.g., in fibronectin’s GRGDSP) impose conformational constraints that enhance integrin binding [4] [8].
  • Stress Adaptation: During osmotic stress, PYCR-driven proline accumulation stabilizes peptide-synthesizing machinery [7].

Thus, PYCR enzymatically bridges primary metabolism and peptide assembly, positioning proline as a functional and structural cornerstone in eukaryotic proteomes.

Properties

CAS Number

76046-40-7

Product Name

L-Proline, L-arginylglycyl-

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C13H24N6O4

Molecular Weight

328.37 g/mol

InChI

InChI=1S/C13H24N6O4/c14-8(3-1-5-17-13(15)16)11(21)18-7-10(20)19-6-2-4-9(19)12(22)23/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1

InChI Key

ZATRYQNPUHGXCU-IUCAKERBSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O

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